[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate
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Overview
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and a tert-butylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate typically involves a multi-step process. The initial step often includes the preparation of the cyclohexylidene intermediate, which is then reacted with 2,4-dinitrophenylhydrazine to form the hydrazone derivative. This intermediate is subsequently esterified with 4-tert-butylbenzoic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include amine derivatives from reduction, substituted esters from nucleophilic substitution, and oxidized products from oxidation reactions.
Scientific Research Applications
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate can be compared with similar compounds such as:
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methylbenzoate: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-ethylbenzoate: Features an ethyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-23(2,3)16-10-8-15(9-11-16)22(27)32-24-20-7-5-4-6-18(20)19-13-12-17(25(28)29)14-21(19)26(30)31/h8-14,18H,4-7H2,1-3H3/b24-20+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZNGCXIKMSNGQ-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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